![molecular formula C9H9N3O2 B2596537 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester CAS No. 945840-81-3](/img/structure/B2596537.png)
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester
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Description
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester involves several steps. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester are complex and involve several steps. In most cases, 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates quickly fused with pyrano[2,3-c]pyrazoles .Scientific Research Applications
- Biomedical Applications :
- Recent Advances : A review from 2017 to 2021 summarizes synthetic strategies and approaches for 1H-pyrazolo[3,4-b]pyridine derivatives. Methods are categorized based on assembling the pyrazolopyridine system .
- Fluorescence Evaluation : Compounds derived from 1H-pyrazolo[3,4-b]pyridine often exhibit strong fluorescence. Researchers study the relationship between fluorescence and substitution patterns on the naphthyridine ring .
Biological Activity and Medicinal Chemistry
Synthetic Strategies
Photophysical Properties
properties
IUPAC Name |
ethyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOSAZKELZMYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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